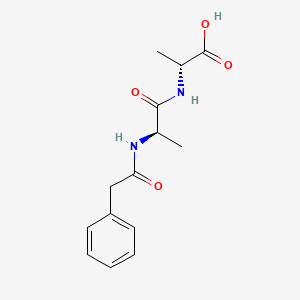
N-(Phenylacetyl)-D-alanyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylacetyl)-D-alanyl-D-alanine: is a synthetic compound known for its potential applications in various scientific fields This compound is a dipeptide, meaning it consists of two amino acids linked by a peptide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)-D-alanyl-D-alanine typically involves several key steps:
Esterification of D-alanine: This step involves converting D-alanine into its ester form.
Preparation of N-phenylacetylglycine: This is achieved by acylating glycine with phenylacetyl chloride under Schotten-Baumann conditions.
Formation of the peptide bond: The peptide bond between N-phenylacetylglycine and the D-alanine ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(Phenylacetyl)-D-alanyl-D-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: N-(Phenylacetyl)-D-alanyl-D-alanine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study peptide interactions and protein synthesis. Its dipeptide structure makes it a valuable tool for understanding the mechanisms of peptide bond formation and hydrolysis.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Phenylacetyl)-D-alanyl-D-alanine involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may enhance the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuroprotection and cognitive function .
Comparación Con Compuestos Similares
N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept): This compound is a nootropic agent known for its cognitive-enhancing properties.
Uniqueness: this compound is unique due to its specific dipeptide structure, which allows for distinct interactions with biological molecules
Propiedades
Número CAS |
90044-41-0 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-9(13(18)16-10(2)14(19)20)15-12(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t9-,10-/m1/s1 |
Clave InChI |
ITMCYDJDPJXDON-NXEZZACHSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


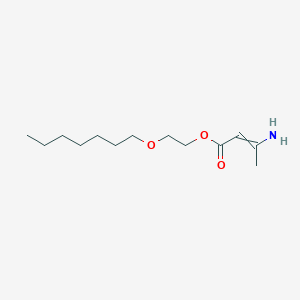
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
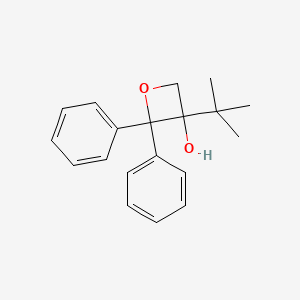

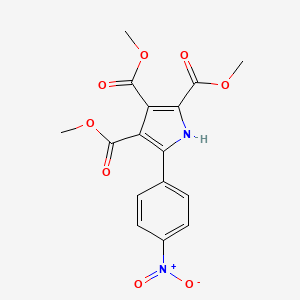
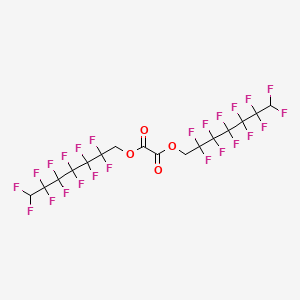
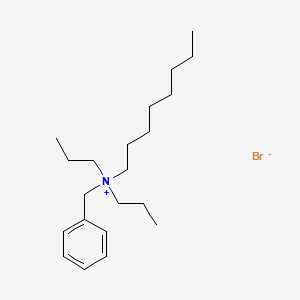
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
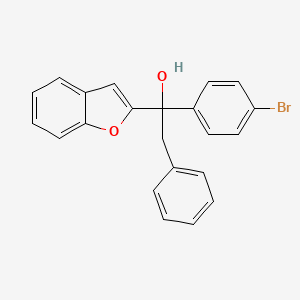
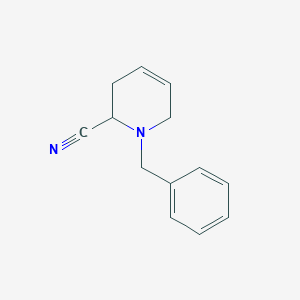
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)

